molecular formula C13H21NO B13046294 1-Amino-1-(4-tert-butylphenyl)propan-2-OL

1-Amino-1-(4-tert-butylphenyl)propan-2-OL

Cat. No.: B13046294
M. Wt: 207.31 g/mol
InChI Key: CNPLPEJYKJAOLH-UHFFFAOYSA-N
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Description

1-Amino-1-(4-tert-butylphenyl)propan-2-OL is an organic compound with the molecular formula C13H21NO It is characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-tert-butylphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reduction of 1-(4-tert-butylphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-tert-butylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(4-tert-butylphenyl)propan-2-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-Amino-1-(4-tert-butylphenyl)propan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-tert-butylphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-Amino-1-phenylpropan-2-OL: Lacks the tert-butyl group, leading to different steric and electronic properties.

    1-Amino-1-(4-methylphenyl)propan-2-OL: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and interactions.

Uniqueness: 1-Amino-1-(4-tert-butylphenyl)propan-2-OL is unique due to the presence of the bulky tert-butyl group, which can influence its steric interactions and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-amino-1-(4-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3

InChI Key

CNPLPEJYKJAOLH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O

Origin of Product

United States

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